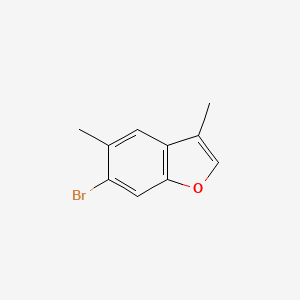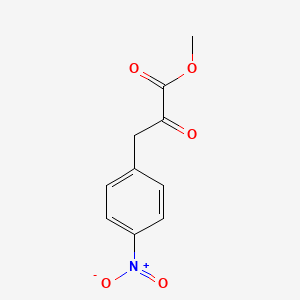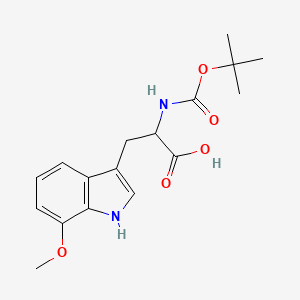![molecular formula C13H7Cl3N2 B13689219 6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 3,4-dichlorophenyl group and a chlorine atom at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with 2-chloro-3-formylpyridine in the presence of a base, such as potassium carbonate, followed by cyclization under acidic conditions . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
化学反应分析
Types of Reactions
6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
作用机制
The mechanism of action of 6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Another chlorinated heterocyclic compound used in various applications.
Trifluoromethylpyridines: Compounds with similar structural motifs and applications in agrochemicals and pharmaceuticals.
Uniqueness
6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyridine and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C13H7Cl3N2 |
|---|---|
分子量 |
297.6 g/mol |
IUPAC 名称 |
6-chloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl3N2/c14-9-2-4-13-17-12(7-18(13)6-9)8-1-3-10(15)11(16)5-8/h1-7H |
InChI 键 |
OVTXJPFDHATARO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)




![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)


![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)

![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)



